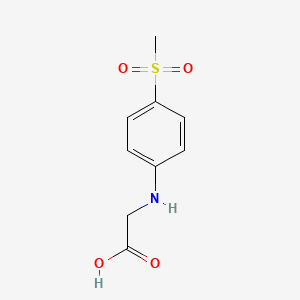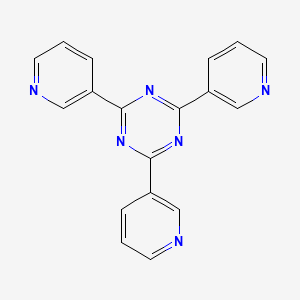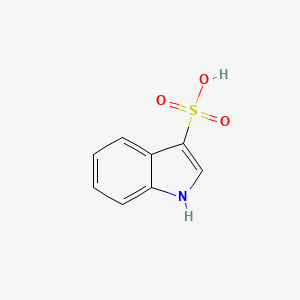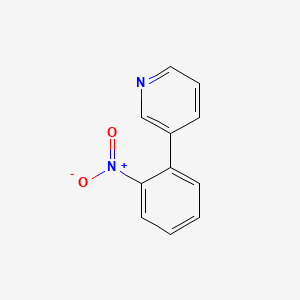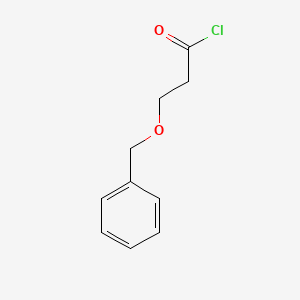
Propanoyl chloride, 3-(phenylmethoxy)-
Vue d'ensemble
Description
Propanoyl chloride, 3-(phenylmethoxy)-, also known as benzyl 3-chloropropanoate, is an organic compound used in the synthesis of various chemical compounds. It is a colorless liquid with a pungent odor and is highly reactive due to the presence of a chloride group.
Mécanisme D'action
The mechanism of action of propanoyl chloride, 3-(phenylmethoxy)-, is based on the reactivity of the chloride group. The chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols, amines, and thiols. This reactivity makes propanoyl chloride, 3-(phenylmethoxy)-, a useful reagent in organic synthesis.
Biochemical and Physiological Effects
Propanoyl chloride, 3-(phenylmethoxy)-, has no known biochemical or physiological effects as it is not used as a drug or medication. It is only used in the laboratory for chemical synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using propanoyl chloride, 3-(phenylmethoxy)-, in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, its high reactivity also poses a risk of handling and requires careful handling and storage due to its corrosive and toxic nature.
Orientations Futures
There are several future directions for the use of propanoyl chloride, 3-(phenylmethoxy)-, in organic synthesis. One possible direction is the development of new synthetic methods using propanoyl chloride, 3-(phenylmethoxy)-, as a key reagent. Another direction is the synthesis of new chemical compounds with potential applications in various fields, such as medicine, agriculture, and materials science. Additionally, the use of propanoyl chloride, 3-(phenylmethoxy)-, in combination with other reagents and catalysts could lead to the development of more efficient and sustainable synthetic methods.
Applications De Recherche Scientifique
Propanoyl chloride, 3-(phenylmethoxy)-, is widely used in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and fragrances. It is commonly used as a building block in the synthesis of esters, which are important intermediates in the production of many organic compounds. It is also used as a reagent in the synthesis of amino acids and peptides.
Propriétés
IUPAC Name |
3-phenylmethoxypropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGNRXDOYOEFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoyl chloride, 3-(phenylmethoxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-((2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B3266316.png)

![N-ethyl-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3266323.png)



